REACTION_SMILES
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[F:1][CH:2]1[CH2:3][CH:4]2[CH:5]3[CH2:6][CH:7]([CH3:27])[CH:8]([C:9]([CH:10]=[O:11])=[O:12])[C:13]3([CH3:26])[CH2:14][CH:15]([OH:25])[CH:16]2[C:17]2([CH3:24])[CH:18]=[CH:19][C:20](=[O:23])[CH:21]=[C:22]12.[OH:28][CH2:29][C:30]([F:31])([F:32])[F:33]>>[F:1][CH:2]1[CH2:3][CH:4]2[CH:5]3[CH2:6][CH:7]([CH3:27])[CH:8]([C:9]([C:10](=[O:11])[OH:28])=[O:12])[C:13]3([CH3:26])[CH2:14][CH:15]([OH:25])[CH:16]2[C:17]2([CH3:24])[CH:18]=[CH:19][C:20](=[O:23])[CH:21]=[C:22]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CC2C3CC(F)C4=CC(=O)C=CC4(C)C3C(O)CC2(C)C1C(=O)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC(F)(F)F
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Name
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Type
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product
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Smiles
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CC1CC2C3CC(F)C4=CC(=O)C=CC4(C)C3C(O)CC2(C)C1C(=O)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[F:1][CH:2]1[CH2:3][CH:4]2[CH:5]3[CH2:6][CH:7]([CH3:27])[CH:8]([C:9]([CH:10]=[O:11])=[O:12])[C:13]3([CH3:26])[CH2:14][CH:15]([OH:25])[CH:16]2[C:17]2([CH3:24])[CH:18]=[CH:19][C:20](=[O:23])[CH:21]=[C:22]12.[OH:28][CH2:29][C:30]([F:31])([F:32])[F:33]>>[F:1][CH:2]1[CH2:3][CH:4]2[CH:5]3[CH2:6][CH:7]([CH3:27])[CH:8]([C:9]([C:10](=[O:11])[OH:28])=[O:12])[C:13]3([CH3:26])[CH2:14][CH:15]([OH:25])[CH:16]2[C:17]2([CH3:24])[CH:18]=[CH:19][C:20](=[O:23])[CH:21]=[C:22]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CC2C3CC(F)C4=CC(=O)C=CC4(C)C3C(O)CC2(C)C1C(=O)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC(F)(F)F
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Name
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Type
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product
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Smiles
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CC1CC2C3CC(F)C4=CC(=O)C=CC4(C)C3C(O)CC2(C)C1C(=O)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |